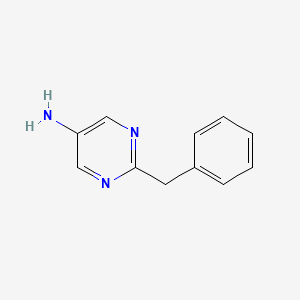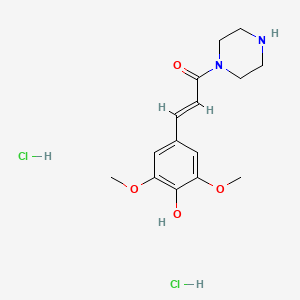![molecular formula C6H5BF3KS B15297007 Potassium trifluoro[2-(thiophen-3-yl)ethenyl]boranuide](/img/structure/B15297007.png)
Potassium trifluoro[2-(thiophen-3-yl)ethenyl]boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro[(E)-2-(thiophen-3-yl)ethenyl]boranuide is a specialized organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This compound features a trifluoroborate group attached to a thiophene ring via an ethenyl linkage, making it a valuable reagent in various chemical transformations .
Méthodes De Préparation
The synthesis of potassium trifluoro[(E)-2-(thiophen-3-yl)ethenyl]boranuide typically involves the reaction of a thiophene derivative with a boron reagent. One common method is the hydroboration of an alkyne followed by treatment with potassium hydrogen fluoride (KHF2) to yield the trifluoroborate salt . Industrial production methods may involve similar steps but are optimized for scale, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Potassium trifluoro[(E)-2-(thiophen-3-yl)ethenyl]boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: It can be reduced to form different organoboron compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and oxidizing agents for oxidation reactions
Applications De Recherche Scientifique
Potassium trifluoro[(E)-2-(thiophen-3-yl)ethenyl]boranuide has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules for various biological studies.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Mécanisme D'action
The mechanism by which potassium trifluoro[(E)-2-(thiophen-3-yl)ethenyl]boranuide exerts its effects involves the formation of a boron-carbon bond through transmetalation. In the Suzuki–Miyaura coupling, the trifluoroborate group transfers to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond with an electrophilic partner . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Comparaison Avec Des Composés Similaires
Potassium trifluoro[(E)-2-(thiophen-3-yl)ethenyl]boranuide is unique compared to other organoboron compounds due to its stability and reactivity under various conditions. Similar compounds include:
Potassium vinyltrifluoroborate: Used in similar coupling reactions but lacks the thiophene ring.
Potassium phenyltrifluoroborate: Contains a phenyl ring instead of a thiophene ring, offering different reactivity and applications.
Potassium alkyltrifluoroborates: These compounds have alkyl groups instead of aromatic rings, affecting their stability and reactivity
Propriétés
Formule moléculaire |
C6H5BF3KS |
|---|---|
Poids moléculaire |
216.08 g/mol |
Nom IUPAC |
potassium;trifluoro-[(E)-2-thiophen-3-ylethenyl]boranuide |
InChI |
InChI=1S/C6H5BF3S.K/c8-7(9,10)3-1-6-2-4-11-5-6;/h1-5H;/q-1;+1/b3-1+; |
Clé InChI |
PFLAAOWMLIGBTJ-KSMVGCCESA-N |
SMILES isomérique |
[B-](/C=C/C1=CSC=C1)(F)(F)F.[K+] |
SMILES canonique |
[B-](C=CC1=CSC=C1)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B15296993.png)




